Quetiapine-d4Fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H29N3O6S |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i13D2,15D2; |

InChI Key |

VRHJBWUIWQOFLF-QWVIKDOWSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Quetiapine-d4 Fumarate: A Technical Guide

Introduction: Quetiapine Fumarate is a second-generation atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] Isotopic labeling, specifically deuteration, of active pharmaceutical ingredients (APIs) is a critical process in drug development. Deuterated compounds, such as Quetiapine-d4 Fumarate, serve as indispensable internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[4][5] This guide provides an in-depth overview of the synthetic pathway, isotopic labeling strategy, and detailed experimental protocols for producing Quetiapine-d4 Fumarate.

General Synthetic Strategy

The synthesis of Quetiapine and its isotopologues is a multi-step process that hinges on the construction of a central dibenzo[b,f][6][7]thiazepine core, followed by the attachment of a functionalized piperazine side-chain. The final step involves salt formation with fumaric acid to enhance stability and bioavailability.

The common pathway can be summarized as follows:

-

Formation of the Tricyclic Core: Synthesis of the key intermediate, dibenzo[b,f][6][7]thiazepin-11(10H)-one.

-

Activation of the Core: Chlorination of the lactam group to form the reactive intermediate, 11-chloro-dibenzo[b,f][6][7]thiazepine.

-

Side-Chain Attachment (Labeling Step): Nucleophilic substitution reaction between the activated core and the isotopically labeled piperazine side-chain, 1-(2-(2-hydroxyethoxy)ethyl-d4)piperazine.

-

Purification and Salt Formation: Purification of the resulting Quetiapine-d4 free base and subsequent reaction with fumaric acid to yield the final product.

The isotopic label (d4) is introduced via the ethoxy portion of the piperazine side-chain.[5][8]

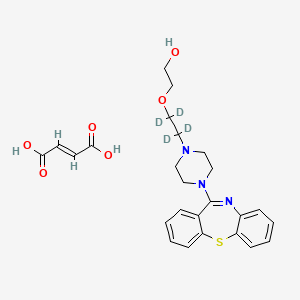

Synthesis Pathway Visualization

The overall synthetic scheme for Quetiapine-d4 Fumarate is depicted below.

Caption: Synthetic pathway for Quetiapine-d4 Fumarate.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of Quetiapine-d4 Fumarate.

One-Pot Synthesis of Dibenzo[b,f][6][7]thiazepin-11(10H)-one

This efficient procedure starts from commercially available 2-(phenylthio)aniline.[6][9]

Methodology:

-

A solution of 2-(phenylthio)aniline in a suitable organic solvent (e.g., toluene) is prepared in a reaction vessel.

-

Triphosgene is added portion-wise to the solution at a controlled temperature.

-

Following the completion of the initial reaction (monitored by TLC), the solvent is distilled off under vacuum.

-

Methanesulfonic acid is added to the residue.[6]

-

The reaction mixture is heated to 100-105°C and maintained until the cyclization is complete.[6]

-

The mixture is then cooled to room temperature, and pre-cooled water is slowly added to precipitate the product.[6]

-

The resulting solid is isolated by filtration, washed with water and acetone, and dried to afford the desired intermediate.[6]

Synthesis of 11-Chloro-dibenzo[b,f][6][7]thiazepine

This step activates the tricyclic core for nucleophilic substitution.[10]

Methodology:

-

Dibenzo[b,f][6][7]thiazepin-11(10H)-one is suspended in an appropriate solvent such as toluene.

-

An organic base (e.g., N,N-dimethylaniline) is added to the suspension.[2]

-

Phosphorous oxychloride (POCl3) is added dropwise to the mixture at an elevated temperature.[2][10]

-

The reaction is heated under reflux until completion, as monitored by HPLC or TLC.

-

Upon completion, the reaction mixture is cooled, and the excess POCl3 is quenched. The resulting solution containing the product can be used directly in the next step after work-up.[10]

Synthesis of 1-(2-(2-Hydroxyethoxy)ethyl-d4)piperazine (Labeled Side-Chain)

The synthesis of the deuterated side-chain is the critical step for isotopic labeling. This requires a deuterated starting material, such as 2-(2-chloroethoxy)ethanol-d4.

Methodology:

-

Anhydrous piperazine is dissolved in a suitable solvent (e.g., acetonitrile or toluene) with a base such as potassium carbonate.

-

2-(2-Chloroethoxy)ethanol-d4 is added to the mixture.

-

The reaction is heated to reflux for several hours until the starting material is consumed.

-

The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield the pure labeled side-chain.

Synthesis of Quetiapine-d4 Fumarate

This final step involves the coupling of the activated core with the labeled side-chain, followed by purification and salt formation.[11]

Methodology:

-

The toluene solution containing 11-chloro-dibenzo[b,f][6][7]thiazepine is combined with 1-(2-(2-hydroxyethoxy)ethyl-d4)piperazine.

-

An acid scavenger, such as sodium carbonate, and a catalyst, like sodium iodide, are added.[11]

-

The mixture is heated under reflux (e.g., at 105°C) for approximately 24 hours.[11]

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate, containing Quetiapine-d4 free base, is washed with water.

-

To form the fumarate salt, a solution of fumaric acid in ethanol is added to the toluene solution.[1][11]

-

The mixture is heated to ensure complete dissolution and then cooled slowly to allow for crystallization.[1][2]

-

The crystalline product, Quetiapine-d4 Fumarate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Experimental Workflow Visualization

The logical sequence of operations for the synthesis and purification is outlined in the following workflow diagram.

Caption: General experimental workflow for Quetiapine-d4 Fumarate synthesis.

Data Summary

The following table summarizes typical quantitative data associated with the synthesis of Quetiapine-d4 Fumarate. Actual results may vary based on specific reaction conditions and scale.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity (HPLC) | Isotopic Purity |

| 1. Core Synthesis | 2-(Phenylthio)aniline, Triphosgene, Methanesulfonic Acid | Toluene | 100 - 105 | ~80%[6] | >99%[6] | N/A |

| 2. Core Activation | Dibenzo[b,f][6][7]thiazepin-11(10H)-one, POCl3 | Toluene | Reflux | High (often used in-situ) | - | N/A |

| 3. Side-Chain Coupling & Salt Formation | 11-Chloro-dibenzo[b,f][6][7]thiazepine, Labeled Piperazine, Fumaric Acid | Toluene/Ethanol | 105 / Reflux | ~70-75%[11] | >95%[8][12] | >98% D4 |

Conclusion

The synthesis of Quetiapine-d4 Fumarate is a well-established process that can be performed efficiently through a convergent synthetic strategy. The key steps involve the robust one-pot synthesis of the dibenzothiazepine core, its subsequent activation, and coupling with a custom-synthesized deuterated side-chain. Careful control of reaction conditions and purification by crystallization are paramount to achieving high chemical and isotopic purity. The resulting labeled compound is a vital tool for advanced clinical and research applications in the field of neuropsychopharmacology.

References

- 1. chemmethod.com [chemmethod.com]

- 2. EP2370432A2 - A process for preparing quetiapine fumarate - Google Patents [patents.google.com]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. clearsynth.com [clearsynth.com]

- 6. heteroletters.org [heteroletters.org]

- 7. CN105859653A - Quetiapine synthesizing method - Google Patents [patents.google.com]

- 8. Quetiapine-d4 Fumarate | CAS 1331636-50-0 | LGC Standards [lgcstandards.com]

- 9. tsijournals.com [tsijournals.com]

- 10. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]

- 11. Quetiapine fumarate synthesis - chemicalbook [chemicalbook.com]

- 12. Quetiapine-d4 Fumarate | CAS 1331636-50-0 | LGC Standards [lgcstandards.com]

Decoding the Certificate of Analysis: A Technical Guide to Quetiapine-d4 Fumarate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the key analytical data and methodologies associated with the characterization of Quetiapine-d4 Fumarate. Understanding the certificate of analysis (CoA) is paramount for ensuring the quality, purity, and identity of this isotopically labeled internal standard, which is crucial for pharmacokinetic studies and clinical trials. This document outlines the typical quantitative data, detailed experimental protocols, and visual workflows for the analytical techniques used in its evaluation.

Quantitative Data Summary

The following tables summarize the essential quantitative information typically presented in a Certificate of Analysis for Quetiapine-d4 Fumarate.

Table 1: General Information

| Parameter | Specification |

| Chemical Name | 2-(2-(4-(Dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl-2,2,6,6-d4)ethoxy)ethan-1-ol fumarate |

| Molecular Formula | C₂₁H₂₁D₄N₃O₂S : 1/2(C₄H₄O₄)[2] |

| Molecular Weight | 387.5 : 1/2(116.1)[2] |

| CAS Number | 1287376-15-1[3] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO[4] |

Table 2: Analytical Data

| Test | Specification | Method |

| Chromatographic Purity (by HPLC) | >90%[2][3] | High-Performance Liquid Chromatography (HPLC) |

| Identity (by ¹H-NMR) | Conforms to structure[2][4] | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity (by MS) | Conforms to structure[2][4] | Mass Spectrometry (MS) |

| Storage Condition | Store at 2-8 °C in a well-closed container[2][3] | - |

Experimental Protocols

The following sections detail the representative methodologies for the key analytical experiments performed on Quetiapine-d4 Fumarate. These protocols are based on established methods for the analysis of Quetiapine Fumarate and are applicable to its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the compound and to separate it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is employed.[5][6]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1][7]

-

Mobile Phase: A common mobile phase consists of a mixture of a buffer solution (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile and/or methanol.[1][6][7] The ratio can be optimized, for example, 51:49 (v/v) buffer to acetonitrile.[7]

-

Detection: UV detection is performed at a wavelength where the compound exhibits maximum absorbance, often around 250 nm or 292 nm.[1][6]

-

Sample Preparation: A stock solution of the sample is prepared by dissolving a known amount in the mobile phase.[7] This is then diluted to a suitable concentration for injection.

-

Injection Volume: A standard injection volume is 20 µL.[1]

-

Data Analysis: The purity is calculated by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique used to confirm the molecular weight and structure of the compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.[8]

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[9]

-

Mass Analyzer: A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or a combination thereof.[8]

-

Mode: The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.[9]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and introduced into the mass spectrometer.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of Quetiapine-d4 Fumarate. The observed mass-to-charge ratio (m/z) should match the calculated theoretical value. Fragmentation patterns can also be analyzed to further confirm the structure.[8]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Elucidation

¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Solvent: The sample is dissolved in a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

-

Data Acquisition: The ¹H-NMR spectrum is acquired, showing the chemical shifts, integration, and multiplicity of the proton signals.

-

Data Analysis: The spectrum is compared to a reference spectrum of Quetiapine Fumarate. The absence of signals at the positions corresponding to the deuterated protons and the presence of all other expected signals confirms the structure and isotopic labeling of Quetiapine-d4 Fumarate.[10]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for HPLC Purity Analysis.

Caption: Workflow for Mass Spectrometry Identity Confirmation.

Caption: Workflow for ¹H-NMR Structural Elucidation.

References

- 1. asianpubs.org [asianpubs.org]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. clearsynth.com [clearsynth.com]

- 4. britiscientific.com [britiscientific.com]

- 5. jocpr.com [jocpr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. phmethods.net [phmethods.net]

- 8. waters.com [waters.com]

- 9. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Quetiapine-d4 Fumarate as a Mass Spectrometry Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Quetiapine-d4 Fumarate as an internal standard in mass spectrometry-based bioanalysis. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying principles, practical experimental protocols, and relevant signaling pathways associated with Quetiapine.

Introduction to Quetiapine and the Need for a Robust Internal Standard

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] Given the narrow therapeutic window and significant inter-individual variability in the pharmacokinetics of Quetiapine, accurate and precise quantification in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[5]

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard is a cornerstone of robust LC-MS/MS assays.[7] These standards, such as Quetiapine-d4 Fumarate, are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (in this case, deuterium).[7][8] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can occur during sample preparation and analysis.[8][9][10] Since the internal standard and the analyte exhibit nearly identical physicochemical properties, they are affected similarly by factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[9][11] By normalizing the analyte's response to that of the co-eluting internal standard, a more accurate and precise quantification can be achieved.[7][8]

Mechanism of Action of Quetiapine

Quetiapine's therapeutic effects are mediated through its interaction with multiple neurotransmitter receptors in the brain.[1] Its primary mechanism is believed to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] Simultaneously, antagonism of 5-HT2A receptors may contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1]

Beyond its primary targets, Quetiapine also exhibits affinity for other receptors, which contributes to its broader clinical profile and side effects.[1] These include:

-

Histamine H1 Receptor Antagonism: This action is responsible for the sedative effects of Quetiapine.[1]

-

Adrenergic α1 Receptor Antagonism: This can lead to orthostatic hypotension.[1]

-

Muscarinic M1 Receptor Antagonism: Contributes to anticholinergic side effects.[3]

Furthermore, Quetiapine's active metabolite, norquetiapine, also possesses significant pharmacological activity, including potent inhibition of the norepinephrine transporter (NET) and partial agonism at 5-HT1A receptors, which are thought to contribute to its antidepressant effects.[1][12]

Recent research has also implicated other signaling pathways in Quetiapine's mechanism of action, including the Notch and ERK signaling pathways, suggesting a role in neuroprotection and synaptic plasticity.[13][14]

Quantitative Data for Quetiapine Analysis using Deuterated Internal Standards

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of Quetiapine in human plasma, utilizing deuterated internal standards.

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Quetiapine | 384.3 | 263.4 | [15] |

| Quetiapine-d4 | 388.2 | 267.5 | [15] |

| Quetiapine | 384.1 | 253.1 | [5] |

| Quetiapine-d8 | Not Specified | Not Specified | [16] |

| Norquetiapine | Not Specified | Not Specified | [17] |

| Norquetiapine-d8 | Not Specified | Not Specified | [17] |

Table 1: Mass Spectrometric Transitions for Quetiapine and its Deuterated Internal Standards.

| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| 1.0 - 1500 | 1.0 | < 6.1 | < 7.4 | within 5.7 | [5] |

| 1.0 - 382.2 | 1.0 | < 8 | < 8 | < 8 | [18] |

| 0.5 - 500 (Quetiapine) | 0.5 | < 8.8 | Not Specified | < 103.0 | [17] |

| 0.6 - 600 (Norquetiapine) | 0.6 | < 11.1 | Not Specified | < 108.8 | [17] |

| 5.038 - 1004.176 | 5.038 | Not Specified | Not Specified | Not Specified | [15] |

| <0.70 - 500 | <0.70 | < 6.4 | Not Specified | < 6.0 | [19] |

| 0.5 - 400 | Not Specified | < 15 | < 15 | < 15 | [20] |

Table 2: Summary of Validation Parameters for LC-MS/MS Methods for Quetiapine Quantification.

Experimental Protocols

This section details a generalized experimental protocol for the quantification of Quetiapine in human plasma using LC-MS/MS with a deuterated internal standard. This protocol is a composite based on several cited methods.[5][15][17][20]

Sample Preparation (Liquid-Liquid Extraction)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., Quetiapine-d4 in methanol).

-

Add 50 µL of 0.1 M NaOH to alkalinize the sample and vortex for 1 minute.[5]

-

Add 1 mL of an organic extraction solvent (e.g., tert-butyl methyl ether or a mixture of butyl acetate and butanol).[16][21]

-

Vortex the mixture for 3-5 minutes to ensure thorough extraction.[21]

-

Centrifuge the sample at a high speed (e.g., 3000-4000 rpm) for 5-10 minutes to separate the aqueous and organic layers.[22]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient or isocratic elution.

-

Column: A C18 reversed-phase column is commonly used (e.g., Sunfire C18, 50mm x 2.1mm, 5µm).[17]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 5mM ammonium formate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15][20] The specific composition can be isocratic (e.g., 70:30 acetonitrile:buffer) or a gradient.[15][17]

-

Flow Rate: Typically in the range of 0.4 - 0.7 mL/min.[15][20]

-

Column Temperature: Maintained at a constant temperature, for example, 30-40°C.

-

Injection Volume: A small volume, typically 5-20 µL, of the reconstituted sample is injected.[20][23]

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[5][20]

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Quetiapine and its deuterated internal standard.[5][17]

-

Ion Transitions:

-

Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum sensitivity for both the analyte and the internal standard.

Visualizations

The following diagrams illustrate key concepts related to Quetiapine's mechanism and analysis.

A typical bioanalytical workflow for Quetiapine quantification.

Simplified signaling pathways of Quetiapine's primary actions.

References

- 1. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]

- 2. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. scispace.com [scispace.com]

- 6. Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 11. scispace.com [scispace.com]

- 12. Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quetiapine Ameliorates Schizophrenia-Like Behaviors and Protects Myelin Integrity in Cuprizone Intoxicated Mice: The Involvement of Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.monash.edu [research.monash.edu]

- 15. worldwidejournals.com [worldwidejournals.com]

- 16. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preparation, Characterization and Evaluation of Quetiapine Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijcrt.org [ijcrt.org]

Solubility Characteristics of Quetiapine-d4 Fumarate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Quetiapine-d4 Fumarate in various organic solvents. The information compiled herein is intended to support research, development, and formulation activities involving this deuterated analog of Quetiapine Fumarate. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and logical relationships in solubility testing.

Core Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability, formulation development, and manufacturing processes. Quetiapine-d4 Fumarate, a deuterated form of the atypical antipsychotic Quetiapine Fumarate, exhibits a range of solubilities in different organic solvents. The following table summarizes the mole fraction solubility of Quetiapine Fumarate in several common organic solvents at various temperatures. This data, derived from experimental studies, provides a quantitative basis for solvent selection in analytical and formulation development.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Methanol | 283.15 | 3.31 |

| 293.15 | 4.45 | |

| 303.15 | 5.94 | |

| 313.15 | 7.89 | |

| 323.15 | 10.45 | |

| Ethanol | 283.15 | 1.45 |

| 293.15 | 1.89 | |

| 303.15 | 2.45 | |

| 313.15 | 3.19 | |

| 323.15 | 4.16 | |

| Isopropyl Alcohol | 283.15 | 0.64 |

| 293.15 | 0.83 | |

| 303.15 | 1.07 | |

| 313.15 | 1.38 | |

| 323.15 | 1.77 | |

| 1-Butanol | 283.15 | 0.81 |

| 293.15 | 1.04 | |

| 303.15 | 1.33 | |

| 313.15 | 1.69 | |

| 323.15 | 2.15 | |

| Isobutyl Alcohol | 283.15 | 0.42 |

| 293.15 | 0.54 | |

| 303.15 | 0.69 | |

| 313.15 | 0.87 | |

| 323.15 | 1.09 | |

| Acetone | 283.15 | 0.43 |

| 293.15 | 0.55 | |

| 303.15 | 0.70 | |

| 313.15 | 0.88 | |

| 323.15 | 1.11 | |

| Ethyl Acetate | 283.15 | 0.21 |

| 293.15 | 0.27 | |

| 303.15 | 0.34 | |

| 313.15 | 0.44 | |

| 323.15 | 0.55 | |

| N,N-Dimethylformamide (DMF) | 283.15 | 19.87 |

| 293.15 | 24.33 | |

| 303.15 | 29.69 | |

| 313.15 | 36.14 | |

| 323.15 | 43.89 |

Data adapted from a study on Quetiapine Fumarate solubility.[1][2]

In addition to the data presented above, other sources indicate favorable solubility in polar protic and aprotic solvents.[3] For instance, the solubility in Dimethyl sulfoxide (DMSO) is reported to be approximately 10 mg/mL, with some studies suggesting it can reach up to 100 mg/mL under specific conditions.[3][4] N,N-dimethylformamide consistently exhibits the highest solubility among the tested solvents, making it a suitable choice for analytical and preparative applications.[3] The Japanese Pharmacopoeia describes Quetiapine Fumarate as sparingly soluble in methanol and slightly soluble in water and ethanol (99.5).[5]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to pharmaceutical development. The most widely accepted and reliable method, particularly for compounds with low solubility, is the shake-flask method .[6] The following is a detailed methodology based on established protocols for determining the equilibrium solubility of a pharmaceutical compound like Quetiapine-d4 Fumarate.

Objective: To determine the equilibrium solubility of Quetiapine-d4 Fumarate in a given organic solvent at a specified temperature.

Materials and Equipment:

-

Quetiapine-d4 Fumarate (solid, pure form)

-

Selected organic solvent(s) of high purity

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C or 37 °C ± 0.5 °C)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material compatible with the solvent) or centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification

-

Volumetric flasks and pipettes

-

pH meter (for aqueous-based studies)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of solid Quetiapine-d4 Fumarate is added to a known volume of the selected organic solvent in a sealed vial or flask. The key is to ensure that there is undissolved solid present throughout the experiment to maintain saturation.[6]

-

Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7] The agitation should be sufficient to keep the solid suspended without creating a vortex.[8]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step to avoid erroneous results. Common methods include:

-

Centrifugation: The sample is centrifuged at a high speed to pellet the excess solid.

-

Filtration: The supernatant is carefully filtered through a syringe filter (e.g., 0.45 µm or 0.22 µm) that does not adsorb the solute. The first few drops of the filtrate are discarded to prevent dilution effects.[6]

-

-

Sample Preparation for Analysis: A precise volume of the clear, saturated filtrate is carefully withdrawn and diluted with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: The concentration of Quetiapine-d4 Fumarate in the diluted sample is determined using a validated analytical method, typically HPLC. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Data Analysis: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.[8]

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in solubility studies, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationships in solubility testing.

References

A Technical Guide to Quetiapine-d4 Fumarate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Quetiapine-d4 Fumarate, a deuterated analog of the atypical antipsychotic drug Quetiapine. It is intended to serve as a technical resource, detailing its commercial availability, physicochemical properties, and primary applications in a research setting. Particular focus is given to its use as an internal standard in quantitative bioanalysis.

Introduction

Quetiapine-d4 Fumarate is a stable isotope-labeled version of Quetiapine Fumarate. In this molecule, four hydrogen atoms on the ethanol moiety have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), as it is chemically identical to the analyte but has a different mass.[1][2] The primary therapeutic action of its non-deuterated counterpart, quetiapine, involves a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[3][4] Quetiapine-d4 Fumarate is intended for research and forensic use only and is not for human or veterinary use.[5]

Commercial Availability and Suppliers

Quetiapine-d4 Fumarate is available from several specialized chemical suppliers. The product is typically sold in small quantities for research purposes. Below is a summary of offerings from various commercial suppliers.

| Supplier | CAS Number | Available Pack Sizes | Purity | Isotopic Enrichment |

| Sussex Research Laboratories Inc. | 1331636-50-0 | 5 mg, 10 mg, 25 mg | >95% (HPLC) | >95% |

| Clearsynth | 1287376-15-1 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | >98% (HPLC) | Not Specified |

| Simson Pharma Limited | 1287376-15-1 | Inquire for pack sizes | Not Specified | Not Specified |

| MedchemExpress | 1287376-15-1 | 1 mg | >98% | Not Specified |

| GlpBio | 1217310-65-0 | Inquire for pack sizes | >98.00% | Not Specified |

| Adva Tech Group | Not Specified | 10 mg | >95% (HPLC) | Not Specified |

Note: Pricing is often not listed publicly and requires a quote request from the supplier. All suppliers provide a Certificate of Analysis with the product.[1][2][5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of Quetiapine-d4 Fumarate is provided in the table below. Note that slight variations in molecular formula and weight may be cited by different suppliers depending on the salt form (fumarate vs. hemifumarate).

| Property | Value | Source(s) |

| Chemical Name | 2-[2-(4-Dibenzo[b,f][5][6]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d4 Fumarate | [1][5] |

| CAS Number | 1331636-50-0 / 1287376-15-1 | [1][5] |

| Molecular Formula | C21H21D4N3O2S · 0.5 C4H4O4 (Hemifumarate)C25H25D4N3O6S (Fumarate) | [1][5] |

| Molecular Weight | 445.56 g/mol (Hemifumarate)503.60 g/mol (Fumarate) | [1][5] |

| Appearance | Solid / White powder | [7][9] |

| Storage Conditions | -20°C for long-term storage | [1][5][7] |

| Shipping Conditions | Ambient | [5] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water | [9] |

Applications in Research

The primary application of Quetiapine-d4 Fumarate is as an internal standard (IS) for the quantitative determination of quetiapine in biological matrices such as plasma, serum, and urine.[1][2] The use of a stable isotope-labeled IS is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction for experimental variability.[10]

Logical Workflow for Quantitative Bioanalysis

The following diagram illustrates a typical workflow for using Quetiapine-d4 Fumarate as an internal standard in a pharmacokinetic study.

Caption: Workflow for bioanalytical quantification using a deuterated internal standard.

Mechanism of Action of Quetiapine

While the deuterated form is used for analytical purposes, understanding the pharmacology of the parent compound is crucial. Quetiapine's therapeutic effects are attributed to its interaction with multiple neurotransmitter receptors. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. Its active metabolite, norquetiapine, also contributes to its antidepressant effects.[3][6]

Caption: Simplified signaling pathway for Quetiapine's primary receptor interactions.

Experimental Protocols

The following is a representative, detailed protocol for the quantification of quetiapine in human plasma using Quetiapine-d4 Fumarate as an internal standard, synthesized from published LC-MS/MS methods.[3][7][9][11]

Preparation of Stock and Working Solutions

-

Quetiapine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Quetiapine Fumarate reference standard in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Quetiapine-d4 Fumarate in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Quetiapine stock solution with 50% methanol to create working solutions for calibration standards (e.g., 0.02 to 30 ng/µL).

-

IS Working Solution: Dilute the Internal Standard stock solution with 50% methanol to yield a final concentration of approximately 5 ng/µL.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution to all tubes (except blank matrix) and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[7]

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Waters Xbridge C18 (3.5 µm, 2.1 mm x 50 mm) or equivalent |

| Column Temp. | 40°C |

| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or Gradient elution (e.g., 20% B to 80% B over 2 min) |

| Injection Vol. | 5 µL |

| Mass Spectrometer | API 4000 or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 550°C |

| MRM Transitions | Quetiapine: Q1: 384.2 m/z → Q3: 253.1 m/zQuetiapine-d4: Q1: 388.2 m/z → Q3: 257.1 m/z (approx.) |

| Collision Energy | Optimized for specific instrument (e.g., ~25-35 eV) |

Note: The exact m/z for Quetiapine-d4 will be +4 Da compared to the parent drug. The fragmentation pattern should be confirmed by direct infusion of the standard. Parameters should be optimized for the specific instrument in use.[1][3][7]

References

- 1. jfda-online.com [jfda-online.com]

- 2. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. holcapek.upce.cz [holcapek.upce.cz]

- 5. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation, Characterization and Evaluation of Quetiapine Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. forensicresources.org [forensicresources.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Applications of Deuterated Quetiapine

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the rationale, potential applications, and experimental considerations for the development of deuterated quetiapine. Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, which influences its pharmacokinetic profile and clinical utility. The strategic replacement of hydrogen with deuterium at metabolically sensitive positions—a process known as deuteration—can significantly alter a drug's metabolic fate, often leading to an improved pharmacokinetic and safety profile.[1][2][3] This guide synthesizes the known metabolic pathways of quetiapine with the established principles of deuteration in medicinal chemistry to outline the prospective benefits and developmental pathway for a deuterated analog.

Introduction to Quetiapine and the Rationale for Deuteration

Quetiapine is a dibenzothiazepine derivative approved for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[4][5][6][7] Its therapeutic action is mediated through antagonism at multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors.[8][9] Quetiapine is available in both immediate-release (IR) and extended-release (XR) formulations to accommodate different dosing strategies.[10][11][12][13]

Despite its efficacy, quetiapine's clinical use is characterized by a relatively short half-life of approximately 7 hours and extensive first-pass metabolism, necessitating twice-daily dosing for the IR formulation or a specialized XR formulation for once-daily administration.[9][14] The primary metabolic pathways involve oxidation by cytochrome P450 3A4 (CYP3A4), the major metabolizing enzyme, and to a lesser extent, CYP2D6.[14][15][16]

Deuteration is a medicinal chemistry strategy that involves selectively replacing hydrogen atoms with their stable, heavy isotope, deuterium.[2] This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[3][17] For a drug like quetiapine, this offers a compelling opportunity to:

-

Enhance metabolic stability and increase its half-life.[1]

-

Improve oral bioavailability and provide more predictable plasma concentrations.

-

Reduce the formation of certain metabolites, potentially altering the drug's activity or side-effect profile.

-

Lower dosing frequency, which may improve patient adherence.[1]

Pharmacology and Metabolism of Quetiapine

Quetiapine is rapidly absorbed after oral administration and is approximately 83% bound to plasma proteins.[9][14] It is extensively metabolized in the liver prior to excretion, with about 73% of a dose excreted in the urine and 21% in the feces as metabolites.[14] The two primary cytochrome P450 enzymes responsible for its biotransformation are CYP3A4 and CYP2D6.[15]

Key Metabolic Pathways:

-

N-dealkylation: CYP3A4 mediates the removal of the ethylpiperazine side chain to form N-desalkylquetiapine (norquetiapine). This is a major active metabolite that is believed to contribute to the antidepressant effects of quetiapine through its action as a potent norepinephrine reuptake inhibitor.[15][18]

-

Sulfoxidation: CYP3A4 also catalyzes the oxidation of the sulfur atom in the dibenzothiazepine ring to form the inactive quetiapine sulfoxide metabolite.[15][19]

-

Hydroxylation: CYP2D6 is primarily responsible for the formation of 7-hydroxyquetiapine.[15][18]

These metabolic "soft spots" are the logical targets for deuteration to slow down the rate of biotransformation.

Quantitative Data: Pharmacokinetics of Quetiapine

To establish a baseline for comparison, the known pharmacokinetic parameters of quetiapine's existing formulations are summarized below. A deuterated version would be expected to exhibit a longer half-life (t½) and a greater Area Under the Curve (AUC), with a potentially lower and delayed maximum concentration (Cmax).

Table 1: Pharmacokinetic Parameters of Quetiapine IR vs. XR Formulations

| Parameter | Quetiapine IR (150 mg twice daily) | Quetiapine XR (300 mg once daily) | Data Source(s) |

|---|---|---|---|

| Tmax (Time to Cmax) | ~2 hours | ~5 hours | [20] |

| Cmax (Max. Concentration) | ~568.1 ng/mL | ~495.3 ng/mL (~13% lower than IR) | [20] |

| AUC (0-24h) | Bioequivalent | Bioequivalent | [20][21] |

| t½ (Half-life) | ~7 hours | ~7 hours | [9][14] |

| Dosing Frequency | Twice Daily | Once Daily |[21] |

Table 2: Hypothesized Pharmacokinetic Comparison of Quetiapine vs. Deuterated Quetiapine

| Parameter | Standard Quetiapine (IR/XR) | Hypothesized Deuterated Quetiapine | Rationale for Change |

|---|---|---|---|

| Tmax | Variable (2-5 h) | Potentially delayed | Slower first-pass metabolism may delay absorption peak. |

| Cmax | Variable | Potentially lower | Reduced rate of metabolism can blunt the peak concentration. |

| AUC | Normalized | Increased | Slower clearance leads to greater overall drug exposure. |

| t½ | ~7 hours | Increased (>7 h) | Primary goal of deuteration; reduced metabolic clearance. |

| Metabolite Formation | Significant | Reduced | Deuteration at "soft spots" directly inhibits metabolite formation. |

Experimental Protocols

Synthesis of Deuterated Quetiapine

A common synthesis pathway for quetiapine involves the reaction of 11-chloro-dibenzo[b,f][15][22]thiazepine with 1-(2-hydroxyethoxy)ethyl piperazine.[10][23] To produce a deuterated version, a deuterated side-chain precursor would be used. For example, to deuterate the ethoxyethyl moiety, one would employ a deuterated version of 2-(2-chloroethoxy)ethanol.

Protocol Outline: Synthesis via Side-Chain Addition

-

Preparation of Intermediate (II): React dibenzo[b,f][15][22]thiazepin-11(10H)-one (I) with a chlorinating agent such as phosphorous oxychloride (POCl₃) to form 11-chloro-dibenzo[b,f][15][22]thiazepine (II).[24][25]

-

Preparation of Deuterated Side-Chain: Synthesize the deuterated piperazine side chain, for example, 1-(2-hydroxyethoxy-d4)ethyl piperazine, using commercially available deuterated starting materials.

-

Condensation Reaction: Condense the chlorinated intermediate (II) with the deuterated piperazine side chain in a suitable solvent (e.g., toluene) and in the presence of a base to yield deuterated quetiapine.[25][26]

-

Purification: Purify the resulting deuterated quetiapine base via standard techniques such as recrystallization or column chromatography.

-

Salt Formation: If required, form a pharmaceutically acceptable salt, such as the hemifumarate, by reacting the free base with fumaric acid in an appropriate solvent like ethanol.[23][24]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A randomized, double-blind, placebo-controlled study of quetiapine in the treatment of bipolar I and II depression: improvements in quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. Variants in COMT, CYP3A5, CYP2B6, and ABCG2 Alter Quetiapine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. US20110319383A1 - Extended Release Formulations Comprising Quetiapine and Methods for Their Manufacture - Google Patents [patents.google.com]

- 12. U.K. Patents Court Finds Sustained-Release Quetiapine Patent Invalid | Controlled Release Society (CRS) [controlledreleasesociety.org]

- 13. aitkenklee.com [aitkenklee.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetic profiles of extended release quetiapine fumarate compared with quetiapine immediate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Review of Pharmacokinetic and Pharmacodynamic Properties of Quetiapine IR and XR: Insights and Clinical Practice Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. heteroletters.org [heteroletters.org]

- 23. chemmethod.com [chemmethod.com]

- 24. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]

- 25. WO2010085976A1 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]

- 26. WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of Quetiapine-d4 Fumarate as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate quantification of quetiapine in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for this purpose. The use of a stable isotope-labeled internal standard is essential for correcting matrix effects and variabilities in sample processing and instrument response. Quetiapine-d4 fumarate is a suitable internal standard for the quantitative analysis of quetiapine due to its similar chemical and physical properties to the analyte, ensuring comparable extraction recovery and ionization efficiency.

These application notes provide a detailed protocol for the quantification of quetiapine in human plasma using Quetiapine-d4 fumarate as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Quetiapine Fumarate (Reference Standard)

-

Quetiapine-d4 Fumarate (Internal Standard)

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ammonium Formate

-

Human Plasma (K2EDTA)

-

Sample Preparation

A simple protein precipitation method is commonly employed for the extraction of quetiapine and its internal standard from human plasma.

Protocol:

-

Allow all frozen plasma samples and standards to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 50 µL of human plasma.

-

Spike with 10 µL of Quetiapine-d4 Fumarate internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Alternative Sample Preparation: Solid-Phase Extraction (SPE) [1][2]

For cleaner extracts and potentially lower limits of quantification, solid-phase extraction can be utilized.[1][2]

Protocol:

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of plasma sample (pre-spiked with Quetiapine-d4 Fumarate).

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of quetiapine. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Waters Xbridge C18 (3.5 µm, 2.1 mm x 50 mm)[3] | Peerless basic C18 (3 µm, 4.6 mm x 50 mm)[1] |

| Mobile Phase A | Water with 10 mM Ammonium Acetate and 0.1% Formic Acid[3] | 5 mM Ammonium Formate buffer |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] | Acetonitrile[1] |

| Gradient/Isocratic | Gradient Elution[3] | Isocratic (70:30, Acetonitrile:Buffer)[1] |

| Flow Rate | 0.4 mL/min[3] | 0.7 mL/min[1] |

| Column Temperature | Ambient | Not Specified |

| Injection Volume | 5 µL[3] | Not Specified |

| Run Time | 3 minutes[3] | Not Specified |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| Quetiapine Transition | m/z 384.2 → 253.1[3][4] |

| Quetiapine-d4 Transition | m/z 388.2 → 257.1 (Predicted) |

| Dwell Time | Optimized for peak shape (e.g., 100-200 ms) |

| Collision Energy (CE) | To be optimized for the specific instrument |

| Declustering Potential (DP) | To be optimized for the specific instrument |

Note: The m/z transition for Quetiapine-d4 is predicted based on a +4 Da shift from the parent and major product ion of quetiapine. This should be confirmed experimentally.

Data Presentation and Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Results |

| Linearity (r²) | > 0.99 | 0.995 or greater |

| Calibration Range | To cover expected concentrations | 0.5 - 400 ng/mL[3], 5.038 - 1004.176 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, acceptable precision and accuracy | 0.5 ng/mL[3], 5.038 ng/mL[1] |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 15%[3] |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 15%[3] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15%[3] |

| Extraction Recovery | Consistent, precise, and reproducible | > 90%[4][5] |

| Matrix Effect | To be assessed | Not specified in provided context |

| Stability | Freeze-thaw, short-term, long-term, stock solution | Not specified in provided context |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of quetiapine in human plasma using Quetiapine-d4 Fumarate as an internal standard.

Caption: LC-MS/MS workflow for Quetiapine analysis.

Logical Relationship of Internal Standard Use

This diagram illustrates the principle of using an internal standard to correct for variations in the analytical process.

Caption: Role of the internal standard in quantification.

References

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. academic.oup.com [academic.oup.com]

Application Note & Protocol: Quantitative Assay for Quetiapine using Quetiapine-d4 Fumarate by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Quetiapine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Quetiapine-d4 Fumarate as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Accurate quantification of Quetiapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4][5] This application note describes a validated LC-MS/MS method for the determination of Quetiapine in human plasma, utilizing protein precipitation for sample preparation, which is a simple and rapid extraction technique.[4][6]

Principle of the Method:

The method involves the extraction of Quetiapine and the internal standard, Quetiapine-d4 Fumarate, from human plasma via protein precipitation with acetonitrile.[6] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[1][7]

Experimental Protocols

Materials and Reagents

-

Quetiapine Fumarate reference standard (Sigma-Aldrich or equivalent)

-

Quetiapine-d4 Fumarate (Internal Standard)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Waters Xbridge C18, 3.5 µm, 2.1 mm x 50 mm) is recommended.[4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Prepare working standard solutions of Quetiapine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Quetiapine-d4 Fumarate stock solution with 50:50 (v/v) acetonitrile/water.

-

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[6]

-

Add 20 µL of the 100 ng/mL Quetiapine-d4 Fumarate working solution (IS).

-

Add 430 µL of acetonitrile to precipitate the plasma proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 11,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer 250 µL of the supernatant to a new tube.

-

Add 250 µL of ultrapure water to the supernatant.[6]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: Waters Xbridge C18, 3.5 µm, 2.1 mm x 50 mm.[4]

-

Mobile Phase A: 0.1% Formic acid and 10 mM ammonium acetate in water.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Flow Rate: 0.4 mL/min.[4]

-

Gradient Elution: A suitable gradient should be optimized to ensure separation from matrix components. A typical run time is around 3-6 minutes.[4][6]

-

-

Mass Spectrometry:

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this quantitative assay, based on typical validation results for similar methods.[10][11]

Table 1: Calibration Curve and Linearity

| Parameter | Expected Value |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Weighting | 1/x |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.5 | < 15% | < 15% | 85 - 115% |

| Low QC | 1.5 | < 15% | < 15% | 85 - 115% |

| Mid QC | 150 | < 15% | < 15% | 85 - 115% |

| High QC | 400 | < 15% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |

| Recovery | |||

| Quetiapine | > 85% | > 85% | > 85% |

| Matrix Effect | |||

| Quetiapine | 85 - 115% | 85 - 115% | 85 - 115% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Quetiapine quantification.

Quetiapine Signaling Pathway

Caption: Quetiapine's primary receptor interactions.

Quetiapine Metabolism Pathway

Caption: Major metabolic pathways of Quetiapine.

References

- 1. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RP-HPLC Method Development and Validation for Quetiapine Fumarate in Plasma [wisdomlib.org]

- 6. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ijpsm.com [ijpsm.com]

- 9. tsijournals.com [tsijournals.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Plasma Sample Preparation of Quetiapine using Quetiapine-d4 Fumarate as an Internal Standard

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and reliable quantification of quetiapine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the preparation of plasma samples for the analysis of quetiapine, utilizing Quetiapine-d4 Fumarate as an internal standard to ensure accuracy and precision. The following protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are based on established and validated methodologies.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol

-

Sample Preparation : Allow frozen plasma samples to thaw at room temperature. Vortex mix the samples to ensure homogeneity.

-

Spiking with Internal Standard : To 100 µL of plasma sample in a microcentrifuge tube, add a specific volume of Quetiapine-d4 Fumarate working solution (concentration will depend on the specific assay requirements).

-

Protein Precipitation : Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection : Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional) : The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for LC-MS/MS analysis. This step can help in concentrating the analyte.

-

Analysis : Inject an aliquot of the supernatant (or reconstituted sample) into the analytical instrument (e.g., LC-MS/MS).

Caption: Workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Experimental Protocol

-

Sample Preparation : Thaw and vortex mix the plasma samples.

-

Spiking with Internal Standard : To 500 µL of plasma in a glass tube, add the Quetiapine-d4 Fumarate internal standard.

-

Alkalinization : Add 50 µL of 1 M Sodium Hydroxide (NaOH) solution to the plasma sample and vortex briefly. This step is crucial for ensuring quetiapine is in its non-ionized form, facilitating its extraction into the organic solvent.

-

Addition of Extraction Solvent : Add 2 mL of diethyl ether or tert-butyl methyl ether.[1][2]

-

Extraction : Vortex the mixture for 5 minutes.

-

Centrifugation : Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer : Carefully transfer the upper organic layer to a clean tube.

-

Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Analysis : Inject the reconstituted sample into the LC-MS/MS system.

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix like plasma. This technique generally results in cleaner extracts compared to PPT and LLE.

Experimental Protocol

-

Sample Preparation : Thaw and vortex mix the plasma samples.

-

Spiking with Internal Standard : To 500 µL of plasma, add the Quetiapine-d4 Fumarate internal standard.

-

Sample Pre-treatment : Add 500 µL of 4% phosphoric acid to the plasma sample and vortex.

-

SPE Cartridge Conditioning : Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]

-

Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution : Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation : Evaporate the eluate to dryness under a nitrogen stream at 40°C.

-

Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis : Inject the reconstituted sample for LC-MS/MS analysis.

References

Application Notes and Protocols for the Separation of Quetiapine and its Deuterated Analog by HPLC and UPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the separation and quantification of the atypical antipsychotic drug, Quetiapine, and its deuterated analog (Quetiapine-d8) using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Quetiapine-d8 is commonly employed as an internal standard (IS) to ensure accuracy and precision in bioanalytical quantification.[1][2]

I. Introduction to Chromatographic Separation of Quetiapine

The simultaneous analysis of Quetiapine and its deuterated internal standard is predominantly achieved using reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS/MS).[1][3][4] This approach offers high sensitivity and selectivity, which are essential for accurately measuring drug concentrations in complex biological matrices such as plasma.[3][4][5] Both HPLC and UPLC systems can be effectively utilized for this separation, with UPLC offering advantages in terms of speed and resolution.[6] The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput and the complexity of the sample matrix.

II. Experimental Protocols

A. Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is widely used for the extraction of Quetiapine from plasma samples.[4][7][8][9]

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Quetiapine and Quetiapine-d8 stock solutions

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add a known concentration of Quetiapine-d8 internal standard solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant and inject a portion into the LC-MS/MS system for analysis.

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another effective method for sample cleanup and concentration of the analytes.

Materials:

-

Human plasma samples

-

Quetiapine and Quetiapine-d8 stock solutions

-

Butyl acetate-butanol (10:1, v/v) or other suitable organic solvent[1]

-

0.5 M Sodium hydroxide solution[10]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (mobile phase)

Protocol:

-

To 0.5 mL of plasma sample in a tube, add a known amount of Quetiapine-d8 internal standard.

-

Add 0.3 mL of 0.5 M sodium hydroxide solution to basify the sample.[10]

-

Add 3 mL of the extraction solvent (e.g., butyl acetate-butanol).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 15 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable volume of the mobile phase.

-

Inject the reconstituted sample into the chromatographic system.

III. HPLC and UPLC Method Parameters

The following tables summarize typical HPLC and UPLC method parameters for the separation of Quetiapine and its deuterated analog. These parameters may require optimization based on the specific instrument and column used.

Table 1: HPLC Method Parameters

| Parameter | Setting | Reference |

| Column | C18 (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm) | [7][8][9] |

| Mobile Phase A | 10 mM Acetate buffer (pH 5.0) or 10 mM Ammonium acetate with 0.1% formic acid | [4][7][8][9] |

| Mobile Phase B | Acetonitrile | [4][7][8][9] |

| Gradient | Gradient elution is commonly used. A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. | [4][7][8][9] |

| Flow Rate | 0.4 - 1.0 mL/min | [4][7][8][9] |

| Injection Volume | 5 - 20 µL | [4] |

| Column Temperature | 35°C | [9] |

| Detector | Tandem Mass Spectrometer (MS/MS) | [4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [4] |

| MRM Transitions | Quetiapine: m/z 384.2 → 253.1; Quetiapine-d8: m/z 392.2 → 257.1 (example) | [4] |

Table 2: UPLC Method Parameters

| Parameter | Setting | Reference |

| Column | C18 (e.g., Agilent Eclipse Plus C18, RRHD 1.8 µm, 50 mm x 2.1 mm) | [6] |

| Mobile Phase A | 0.1% Aqueous triethylamine (pH 7.2) or Ammonium bicarbonate (pH 9.0) | [6] |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) | [6] |

| Gradient | A rapid gradient elution is typically employed to achieve short run times. | [6] |

| Flow Rate | 0.3 - 0.5 mL/min | |

| Injection Volume | 1 - 5 µL | |

| Column Temperature | 40°C | [6] |

| Detector | Tandem Mass Spectrometer (MS/MS) | [3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |

| MRM Transitions | Quetiapine: m/z 384.1 → 253.1; Quetiapine-d8: Specific transition for the deuterated analog. | [11] |

IV. Method Validation Summary

A robust bioanalytical method requires validation to ensure its reliability. Key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | > 0.99 | [12] |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | [4][5] |

| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | [4][5] |

| Recovery (%) | Consistent, precise, and reproducible | [10] |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement | [7][8] |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) | [9] |

V. Visualized Workflows

The following diagrams illustrate the logical workflow of the analytical methods described.

References

- 1. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. forensicresources.org [forensicresources.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

- 8. researchgate.net [researchgate.net]

- 9. jag.journalagent.com [jag.journalagent.com]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

Application Notes and Protocols for Optimal Mass Spectrometry Detection of Quetiapine-d4 Fumarate

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] For accurate quantification in biological matrices such as plasma, stable isotope-labeled internal standards are essential to correct for matrix effects and variations in sample processing. Quetiapine-d4 Fumarate serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Quetiapine due to its similar chemical and physical properties and co-elution with the analyte, while being mass-distinct.